molecular formula C11H12F2O2 B13079259 2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid

2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid

Cat. No.: B13079259
M. Wt: 214.21 g/mol
InChI Key: PMLRSCVECBRTDU-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid is an organofluorine compound featuring a difluoroacetic acid backbone substituted with an ortho-isopropylphenyl group. The molecular formula is C₁₁H₁₂F₂O₂, and its structure combines a carboxylic acid group with two fluorine atoms at the α-carbon and a bulky isopropyl substituent on the adjacent phenyl ring. This configuration imparts unique steric and electronic properties, making it relevant in pharmaceutical and agrochemical research, particularly in modulating bioavailability and metabolic stability .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2,2-difluoro-2-(2-propan-2-ylphenyl)acetic acid

InChI

InChI=1S/C11H12F2O2/c1-7(2)8-5-3-4-6-9(8)11(12,13)10(14)15/h3-7H,1-2H3,(H,14,15)

InChI Key

PMLRSCVECBRTDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable precursor, such as 2-(propan-2-yl)phenylacetic acid, with a fluorinating agent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and physicochemical parameters of the target compound with analogs:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid 2-(propan-2-yl)phenyl ortho C₁₁H₁₂F₂O₂ 230.21* Moderate acidity (predicted pKa ~2.5–3.5) due to electron-donating isopropyl group
2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid 2-(trifluoromethoxy) ortho C₉H₅F₅O₃ 256.13 Higher acidity (pKa ~1.5–2.0) due to strong electron-withdrawing CF₃O group
2-(4-ethylphenyl)-2,2-difluoroacetic acid 4-ethyl para C₁₀H₁₀F₂O₂ 200.18 Lower steric hindrance; para-substitution enhances synthetic yield compared to ortho analogs
2-(2,3-Difluorophenyl)acetic acid 2,3-difluoro ortho C₈H₅F₂O₂ 186.12 Enhanced metabolic stability in medicinal applications

*Calculated based on structural analogs.

Acidity and Reactivity

  • The trifluoromethoxy group in 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid lowers the pKa (~1.5–2.0) compared to the target compound’s predicted pKa (~2.5–3.5), highlighting the electron-withdrawing effect of fluorine .
  • Alkyl groups (e.g., isopropyl, ethyl) slightly decrease acidity but improve lipophilicity, influencing drug absorption profiles .

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